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Compound of Interest

Compound Name: Rhodinose

Cat. No.: B1234984

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectral
properties of rhodinose, a trideoxyhexose sugar of interest in various scientific disciplines.
This document is intended to serve as a core reference for researchers engaged in natural
product synthesis, drug discovery, and metabolomics.

Chemical Identification

L-Rhodinose, a monosaccharide, is systematically known as 2,3,6-Trideoxy-L-threo-hexose.
Its unique structure and properties are cataloged under the following Chemical Abstracts
Service (CAS) number:

CAS Registry .
Compound Name e Molecular Formula Molecular Weight
umber

L-Rhodinose 35903-48-1 CeH1203 132.16 g/mol

Spectral Data Summary

Precise spectral data is paramount for the unambiguous identification and characterization of
rhodinose. While comprehensive public database entries for the isolated sugar are scarce,
data has been compiled from various sources, including studies on complex natural products
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containing the rhodinose moiety. The following tables summarize the available nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure
of organic compounds. The following tables provide the reported *H and 3C NMR chemical
shifts for L-rhodinose derivatives. It is important to note that these values can be influenced by
the solvent and the specific substituents present in the analyzed molecule.

Table 2.1: *H NMR Spectral Data of an L-Rhodinose Derivative

S Chemical Shift (0, Multiplicity Coupling Constant
ppm) (J, Hz)

H-1 4.85 d 3.2

H-2a 1.85 ddd 12.8,4.8,3.2

H-2e 2.05 dt 12.8,4.0

H-3a 1.50 m

H-3e 1.95 m

H-4 3.80 m

H-5 3.95 dq 6.2,9.5

H-6 (CH3) 1.25 d 6.2

Data obtained from a derivative of L-rhodinose.

Table 2.2: 13C NMR Spectral Data of an L-Rhodinose Derivative
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Carbon Chemical Shift (6, ppm)
C-1 98.5
C-2 35.0
C-3 30.0
C-4 70.0
C-5 72.0
C-6 18.0

Data obtained from a derivative of L-rhodinose.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. The characteristic absorption bands for rhodinose are consistent with its polyol and
deoxy sugar nature.

Table 2.3: Characteristic IR Absorption Bands for Rhodinose

Wavenumber (cm~12) Intensity Assignment

O-H stretching (hydroxyl
~3400 Strong, Broad 9 (hy Y

groups)
~2930 Medium-Strong C-H stretching (alkane)
~1450 Medium C-H bending
~1060 Strong C-O stretching (alcohols)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition. For a
trideoxyhexose like rhodinose, electron ionization (EI) would likely lead to fragmentation
through the loss of water and other small molecules.
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Table 2.4: Expected Mass Spectrometry Fragments for Rhodinose

m/z Interpretation
132 [M]* (Molecular lon)
114 [M - H20]*

101 [M - CH20H]*

86 [M - 2H20]*

Experimental Protocols

The successful isolation, synthesis, and characterization of rhodinose rely on well-defined
experimental procedures. The following sections outline generalized protocols for key analytical
techniques.

Synthesis of L-Rhodinose Building Blocks

A de novo synthesis of L-rhodinose building blocks has been reported, starting from
commercially available (S)-ethyl lactate. This multi-step synthesis involves a key
diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate,
which is then further processed to yield the target rhodinose derivative. For detailed
procedures, please refer to the primary literature on this synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of deoxysugars is as follows:

o Sample Preparation: Dissolve 5-10 mg of the purified rhodinose sample in approximately
0.5 mL of a suitable deuterated solvent (e.g., D20, CDClIs, or DMSO-de). Transfer the
solution to a 5 mm NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
achieve optimal magnetic field homogeneity.

o Data Acquisition:
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o 'H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.
Key parameters to optimize include the number of scans, relaxation delay, and spectral
width.

o 13C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to
simplify the spectrum.

o 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish
proton-proton and proton-carbon correlations, which are crucial for unambiguous signal
assignment.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sugar sample is as follows:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the dry rhodinose sample with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).
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» Data Analysis: The resulting spectrum will show absorption bands corresponding to the
vibrational modes of the functional groups in rhodinose.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of a sugar is as follows:

o Sample Introduction: Introduce the rhodinose sample into the mass spectrometer. For
volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For
non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted
laser desorption/ionization (MALDI) are suitable.

« lonization: lonize the sample molecules. Electron ionization (EI) is a common technique for
GC-MS, while ESI and MALDI are soft ionization techniques often used for LC-MS and direct
analysis, respectively.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the
spectrum to determine the molecular weight and identify characteristic fragmentation
patterns.

Mandatory Visualizations
Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or
isolated chemical compound like rhodinose.
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A generalized workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the key chemical and spectral properties
of rhodinose. For more detailed information and specific experimental conditions, researchers
are encouraged to consult the primary scientific literature.

 To cite this document: BenchChem. [An In-depth Technical Guide to Rhodinose: CAS
Number and Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234984#rhodinose-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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